![molecular formula C10H10N4O B5764799 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine](/img/structure/B5764799.png)
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which plays a role in cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine depend on its specific mode of action and the target enzyme or receptor. For example, its inhibition of acetylcholinesterase may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Its inhibition of carbonic anhydrase may lead to the reduction of intraocular pressure, making it a potential treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is its broad spectrum of pharmacological activities, making it a promising candidate for the development of multi-targeted drugs. However, its low solubility in water and potential toxicity may limit its use in certain applications. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine. One direction is the development of novel derivatives with improved pharmacological properties such as increased solubility and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and glaucoma. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine can be achieved through several methods, including the reaction of 4-methylbenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-methylbenzohydrazide with sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide and sodium hydroxide. The yield and purity of the product can be improved through various purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase, carbonic anhydrase, and monoamine oxidase.
Eigenschaften
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)9(15)14-6-12-13-10(14)11/h2-6H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYXZOXEPMANBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.